2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a thiazole ring and an indole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that compounds with a thiazole ring, like this one, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .
Biochemical Pathways
It is known that thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
It is known that thiazole compounds can have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole compounds can cause allergic reactions in some people .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Based on the known properties of thiazole derivatives, it can be inferred that this compound may influence cell function in several ways It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as chloroform and dichloromethane, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process . Additionally, the purification of the product involves washing with NaHCO3 solution and water, followed by drying and solvent removal under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 atom of the thiazole ring is prone to nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfur, and nitrogen-containing compounds. Reaction conditions often involve controlled temperatures and the use of solvents like alcohol and ether .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine
- 5-chloro-2-methyl-4-isothiazolin-3-one
- Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester
Uniqueness
What sets 2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one apart is its unique combination of a thiazole ring and an indole moiety. This combination allows it to exhibit a broader range of biological activities and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-16-12(8-19-9)10-2-3-13-11(6-10)4-5-17(13)14(18)7-15/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYKAKLBUXPOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)N(CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940271-56-7 |
Source
|
Record name | 2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.